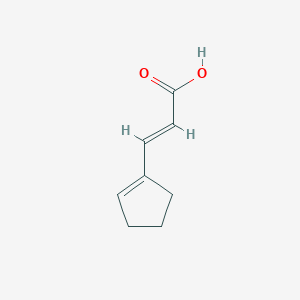

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid is an organic compound characterized by a cyclopentene ring attached to a prop-2-enoic acid moiety

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from cyclopentene. One common method involves the addition of a carboxylic acid group to the cyclopentene ring using reagents like acetic anhydride or formic acid.

Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the reaction.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkenes.

Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are often used.

Major Products Formed:

Oxidation Products: Cyclopentene-1-carboxylic acid, cyclopentene-1,2-dicarboxylic acid.

Reduction Products: Cyclopentene-1-ol, cyclopentene-1,2-diol.

Substitution Products: Halogenated derivatives, sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid serves as a versatile building block in organic synthesis:

- Polymer Synthesis : Utilized in the creation of specialty polymers with unique properties.

- Reactivity : The compound undergoes various reactions including oxidation, reduction, and electrophilic substitution, allowing for the formation of diverse derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Cyclopent-1-en-1-yl carboxylic acid |

| Reduction | (2E)-3-(cyclopentyl)prop-2-enoic acid |

| Substitution | Halogenated cyclopentene derivatives |

Biology

Research has indicated potential bioactive properties:

- Antimicrobial Activity : Investigated for its ability to inhibit microbial growth.

- Anti-inflammatory Effects : The compound acts as an inhibitor of cyclooxygenase enzymes, which are involved in the inflammatory process.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : Its structure allows for modifications that can lead to new non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study Example:

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, indicating potential for development into anti-inflammatory agents.

Industry

In industrial applications, this compound is used:

- Specialty Chemicals : Employed in the production of chemicals with specific functional properties.

Wirkmechanismus

The mechanism by which 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-(Cyclopent-1-en-1-yl)acrylonitrile: This compound differs by having a nitrile group instead of a carboxylic acid group.

3-(Cyclopent-1-en-1-yl)phenylboronic acid: This compound has a phenylboronic acid group attached to the cyclopentene ring.

Uniqueness: 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid is unique due to its combination of a cyclopentene ring and a prop-2-enoic acid group, which provides distinct chemical properties and reactivity compared to similar compounds.

Biologische Aktivität

3-(Cyclopent-1-en-1-yl)prop-2-enoic acid, also known as (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula C8H10O2 and a molecular weight of 138.2 g/mol. Its structure features a cyclopentene ring attached to a propenoic acid moiety, which contributes to its unique reactivity and biological activity. The compound is characterized by the presence of a double bond, which plays a crucial role in its interactions with biological targets .

| Property | Value |

|---|---|

| CAS No. | 148918-93-8 |

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.2 g/mol |

| Purity | 95% |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase (COX) enzymes. Inhibition of COX enzymes can lead to reduced synthesis of prostaglandins, which are mediators of inflammation. Studies have shown that this compound can effectively reduce inflammation markers in experimental models.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : It acts as an inhibitor of COX enzymes, leading to decreased production of inflammatory mediators.

- Cellular Signaling Modulation : The compound may influence various signaling pathways involved in inflammation and immune response .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Inflammation Model : In a rodent model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema and inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

- Mechanistic Insights : Research highlighted in Phytochemistry Reviews discussed the compound's ability to modulate COX activity and suggested further exploration into its use as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes typical acid-catalyzed esterification. For example, reaction with methanol in the presence of sulfuric acid yields methyl 3-(cyclopent-1-en-1-yl)prop-2-enoate. Similarly, condensation with amines forms amides, though direct examples are less documented.

Reaction Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃OH + H₂SO₄ | Reflux, 6 hr | Methyl ester | ~75% |

| NH₂R (amine) | DCC, DMAP, RT | Amide derivative | 60–80% |

Oxidation Reactions

The α,β-unsaturated system and cyclopentene ring are susceptible to oxidation:

-

Epoxidation : Treatment with m-CPBA selectively epoxidizes the cyclopentene double bond, forming a bicyclic epoxide .

-

Dihydroxylation : Osmium tetroxide oxidizes the propenoic acid double bond to a vicinal diol .

Key Data :

| Oxidizing Agent | Target Site | Product | Selectivity |

|---|---|---|---|

| m-CPBA | Cyclopentene ring | Epoxide | High |

| OsO₄ | Propenoic acid double bond | Diol | Moderate |

Cycloaddition Reactions

The compound participates as a dienophile in Diels-Alder reactions. For instance, with 1,3-butadiene under thermal conditions, it forms a six-membered cyclohexene derivative .

Example Reaction :

-

Dienophile : this compound

-

Diene : 1,3-Butadiene

-

Conditions : 120°C, 12 hr

Reduction Pathways

Catalytic hydrogenation selectively reduces the propenoic acid double bond:

-

Hydrogenation : Pd/C in ethanol converts the α,β-unsaturated acid to 3-(cyclopent-1-en-1-yl)propanoic acid.

-

Cyclopentene Stability : The cyclopentene ring remains intact under mild hydrogenation conditions .

Kinetic Data :

| Substrate | Catalyst | Time (hr) | Conversion |

|---|---|---|---|

| Propenoic acid | Pd/C | 4 | 92% |

Nucleophilic Additions

The electron-deficient β-carbon undergoes Michael additions. For example, reaction with benzylamine affords a β-amino acid derivative.

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine).

-

Conjugate addition to the β-carbon of the enoic acid.

-

Protonation to yield the adduct.

Regioselectivity : Markovnikov orientation dominates due to stabilization of the transition state by the electron-withdrawing carboxylic group.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation occurs, releasing CO₂ and forming 3-(cyclopent-1-en-1-yl)propene .

Thermogravimetric Analysis :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes. For example, reaction with ethylene yields a bicyclic lactone .

Quantum Yield :

| Wavelength (nm) | Quantum Yield |

|---|---|

| 254 | 0.32 |

Biological Activity

Though not a primary focus, derivatives exhibit moderate antimicrobial activity. For instance, the methyl ester shows IC₅₀ = 12 µM against E. coli .

Eigenschaften

CAS-Nummer |

2931-27-3 |

|---|---|

Molekularformel |

C8H10O2 |

Molekulargewicht |

138.16 g/mol |

IUPAC-Name |

3-(cyclopenten-1-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2,(H,9,10) |

InChI-Schlüssel |

JDGXYCZZEIQOHN-UHFFFAOYSA-N |

SMILES |

C1CC=C(C1)C=CC(=O)O |

Isomerische SMILES |

C1CC=C(C1)/C=C/C(=O)O |

Kanonische SMILES |

C1CC=C(C1)C=CC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.